molecular formula C21H16ClFN2O2 B12017771 4-((4-Chlorobenzyl)oxy)-N'-(4-fluorobenzylidene)benzohydrazide CAS No. 393150-70-4

4-((4-Chlorobenzyl)oxy)-N'-(4-fluorobenzylidene)benzohydrazide

Cat. No.: B12017771
CAS No.: 393150-70-4
M. Wt: 382.8 g/mol
InChI Key: NGBLLBFSCOYLLW-ZMOGYAJESA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-(4-fluorobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring, which is further substituted with 4-chlorobenzyl and 4-fluorobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(4-fluorobenzylidene)benzohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-chlorobenzoic acid, is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

    Formation of the benzylidene derivative: The hydrazide is then reacted with 4-fluorobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the benzylidene derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-(4-fluorobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-(4-fluorobenzylidene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound’s interactions with enzymes and proteins are of interest for understanding biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(4-fluorobenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)-N’-(4-chlorobenzylidene)benzohydrazide
  • 4-((4-Fluorobenzyl)oxy)-N’-(4-fluorobenzylidene)benzohydrazide
  • 4-((4-Bromobenzyl)oxy)-N’-(4-fluorobenzylidene)benzohydrazide

Uniqueness

4-((4-Chlorobenzyl)oxy)-N’-(4-fluorobenzylidene)benzohydrazide is unique due to the specific combination of 4-chlorobenzyl and 4-fluorobenzylidene groups

Properties

CAS No.

393150-70-4

Molecular Formula

C21H16ClFN2O2

Molecular Weight

382.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16ClFN2O2/c22-18-7-1-16(2-8-18)14-27-20-11-5-17(6-12-20)21(26)25-24-13-15-3-9-19(23)10-4-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

NGBLLBFSCOYLLW-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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